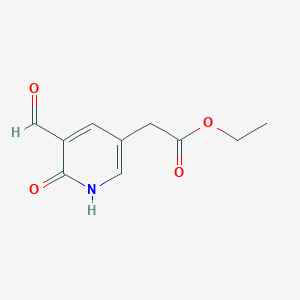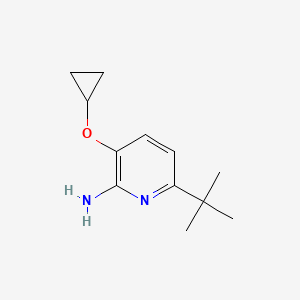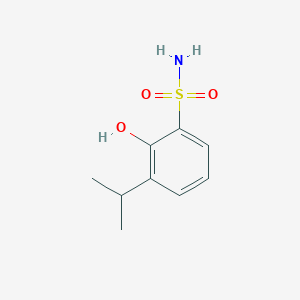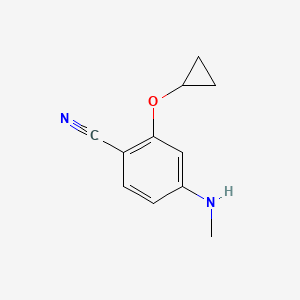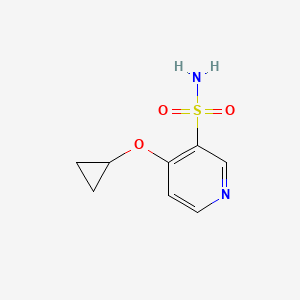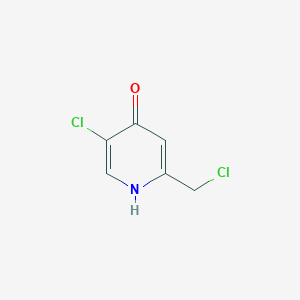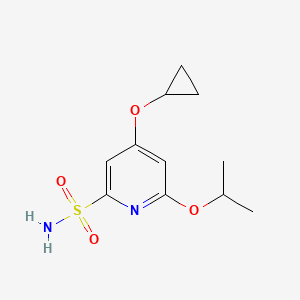
3-Cyclopropoxy-2-formyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-formyl-N-methylbenzamide is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-2-formyl-N-methylbenzamide typically involves the reaction of 3-cyclopropoxybenzaldehyde with N-methylbenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
3-Cyclopropoxy-2-formyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyclopropoxy group. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-formyl-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-formyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparación Con Compuestos Similares
3-Cyclopropoxy-2-formyl-N-methylbenzamide can be compared with other similar compounds such as:
N-Methylbenzamide: Lacks the cyclopropoxy and formyl groups, resulting in different chemical reactivity and biological activity.
N,N-Dimethylbenzamide: Contains an additional methyl group on the nitrogen, which can affect its chemical properties and interactions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-formyl-N-methylbenzamide |
InChI |
InChI=1S/C12H13NO3/c1-13-12(15)9-3-2-4-11(10(9)7-14)16-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15) |
Clave InChI |
RDOPWDDRDHHKIP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)



